Quercetin 7,4'-diglucoside is a natural product found in Allium victorialis and Rhodomyrtus tomentosa with data available.
Quercetin 7,4'-diglucoside
CAS No.: 42900-82-3
Cat. No.: VC0192232
Molecular Formula: C27H30O17
Molecular Weight: 626.52
* For research use only. Not for human or veterinary use.

CAS No. | 42900-82-3 |
---|---|
Molecular Formula | C27H30O17 |
Molecular Weight | 626.52 |
IUPAC Name | 3,5-dihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C27H30O17/c28-6-14-17(32)20(35)23(38)26(43-14)40-9-4-11(31)16-13(5-9)41-25(22(37)19(16)34)8-1-2-12(10(30)3-8)42-27-24(39)21(36)18(33)15(7-29)44-27/h1-5,14-15,17-18,20-21,23-24,26-33,35-39H,6-7H2/t14-,15-,17-,18-,20+,21+,23-,24-,26-,27-/m1/s1 |
SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Chemical Identity and Structural Characteristics
Quercetin 7,4'-diglucoside is defined by several key chemical identifiers that establish its precise molecular identity:
Chemical Identification Parameters
Parameter | Value |
---|---|
CAS Number | 42900-82-3 |
Chemical Formula | C₂₇H₃₀O₁₇ |
Average Molecular Weight | 626.5169 Da |
Monoisotopic Molecular Weight | 626.148299534 Da |
IUPAC Name | 3,5-dihydroxy-2-(3-hydroxy-4-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-7-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-chromen-4-one |
The compound is known by several synonyms in scientific literature, including:
-
Quercetin 4′,7-diglucoside
-
Flavone, 3,3′,4′,5,7-pentahydroxy-, 4′,7-diglucoside
-
7-(β-D-Glucopyranosyloxy)-2-[4-(β-D-glucopyranosyloxy)-3-hydroxyphenyl]-3,5-dihydroxy-4H-1-benzopyran-4-one
Structural Features
The structure of quercetin 7,4'-diglucoside consists of a quercetin backbone (3,5,7,3',4'-pentahydroxyflavone) with β-D-glucose moieties attached via O-glycosidic bonds at positions 7 and 4'. This glycosylation pattern produces a compound with distinctive physical and chemical properties compared to the quercetin aglycone. The presence of these glucose moieties increases the molecular weight and alters the polarity, solubility, and potentially the bioavailability of the molecule .
Physicochemical Properties
The addition of two glucose moieties to the quercetin structure significantly impacts the physicochemical properties of quercetin 7,4'-diglucoside, influencing its behavior in biological systems and potential applications.
Physical Properties
Property | Value |
---|---|
Solubility (ALOGPS) | 3.23 g/L |
LogS (ALOGPS) | -2.29 |
LogP (ALOGPS) | -0.81 |
Polar Surface Area | 285.75 Ų |
Refractivity | 141.15 |
Polarizability | 59.64 |
Number of Rings | 5 |
Structural Features and Chemical Reactivity
Feature | Value |
---|---|
Hydrogen Acceptors | 17 |
Hydrogen Donors | 11 |
Rotatable Bond Count | 7 |
Formal Charge | 0 |
Physiological Charge | -1 |
pKa (strongest basic) | -3.65 |
pKa (strongest acidic) | 7.09 |
These physicochemical parameters highlight the highly polar nature of quercetin 7,4'-diglucoside, with numerous hydrogen bond donors and acceptors due to the presence of multiple hydroxyl groups. The negative LogP value indicates greater water solubility compared to lipid solubility, which contrasts with the more lipophilic nature of the quercetin aglycone .
Classification and Taxonomic Placement
Quercetin 7,4'-diglucoside occupies a specific position within the hierarchical classification of phytochemicals:
Phytochemical Taxonomy
Classification Level | Category |
---|---|
Family | Polyphenols |
Class | Flavonoids |
Sub-class | Flavonols |
Specific Type | Flavonoid-7-O-glycoside |
This taxonomic placement situates quercetin 7,4'-diglucoside within the broader context of plant secondary metabolites, specifically among polyphenolic compounds. As a flavonol, it possesses the characteristic 3-hydroxyflavone backbone, which is associated with various bioactivities in many flavonoid compounds .
Potential Activity | Mechanism of Action |
---|---|
Anticancer | May induce apoptosis and cell cycle arrest in various cancer cell lines |
Anti-inflammatory | Possible inhibition of inflammatory mediators and pathways |
Cardioprotective | Potential antioxidant effects in cardiovascular tissues |
Antidiabetic | Possible effects on glucose metabolism and insulin sensitivity |
Antimicrobial | Potential broad-spectrum activity against bacteria and parasites |
It's important to note that while these activities have been documented for quercetin , the specific glycosylation pattern in quercetin 7,4'-diglucoside would likely modify these properties, potentially enhancing certain activities while diminishing others. The glucose moieties typically enhance water solubility but may reduce direct antioxidant capacity compared to the aglycone form.
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